

Technical Guide: Physical Properties of 4-Chloro-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-methylbutanoic acid

Cat. No.: B12912489

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides an overview of the known physical characteristics of **4-Chloro-2-methylbutanoic acid** (CAS Number: 672305-40-7). Due to a lack of available experimental data in surveyed scientific literature and databases, this document also outlines standardized experimental protocols for determining the key physical constants of a novel carboxylic acid such as this. The methodologies described are based on established principles of physical chemistry and are intended to guide researchers in the empirical determination of these properties.

Compound Identification

- Chemical Name: **4-Chloro-2-methylbutanoic acid**
- CAS Number: 672305-40-7
- Molecular Formula: C₅H₉ClO₂[\[1\]](#)
- Molecular Weight: 136.58 g/mol
- Chemical Structure:

Physical Constants

Comprehensive experimental data for the physical constants of **4-Chloro-2-methylbutanoic acid** are not readily available in the public domain. The following table summarizes the status of this information.

Physical Constant	Value	Units
Melting Point	Data not available	°C
Boiling Point	Data not available	°C
Density	Data not available	g/cm ³
Water Solubility	Expected to be slightly soluble	g/L
Solubility in Organic Solvents	Data not available	-

Experimental Protocols for Determination of Physical Constants

The following sections detail generalized experimental methodologies for the determination of the primary physical constants of a carboxylic acid. These protocols would require adaptation and optimization for the specific analysis of **4-Chloro-2-methylbutanoic acid**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method[2]

- Sample Preparation: A small amount of the dried, crystalline **4-Chloro-2-methylbutanoic acid** is finely powdered and packed into a capillary tube to a depth of 2-3 mm. The tube is then tapped to compact the sample.[3]
- Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or a Thiele tube) is used. The capillary tube is placed in the apparatus alongside a thermometer.[2]

- Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.[3]
- Observation: The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded. The melting point is reported as the range $T_1 - T_2$. A narrow range (e.g., 0.5-1 °C) is indicative of high purity.[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Micro Boiling Point (Siwoloboff Method)

- Sample Preparation: A small volume (a few milliliters) of liquid **4-Chloro-2-methylbutanoic acid** is placed into a fusion tube.[4]
- Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the fusion tube containing the sample. The fusion tube is then attached to a thermometer.[4]
- Heating: The assembly is heated in a suitable heating bath (e.g., an aluminum block or oil bath).[4]
- Observation: As the temperature rises, air trapped in the capillary tube will expand and exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]

Density Determination

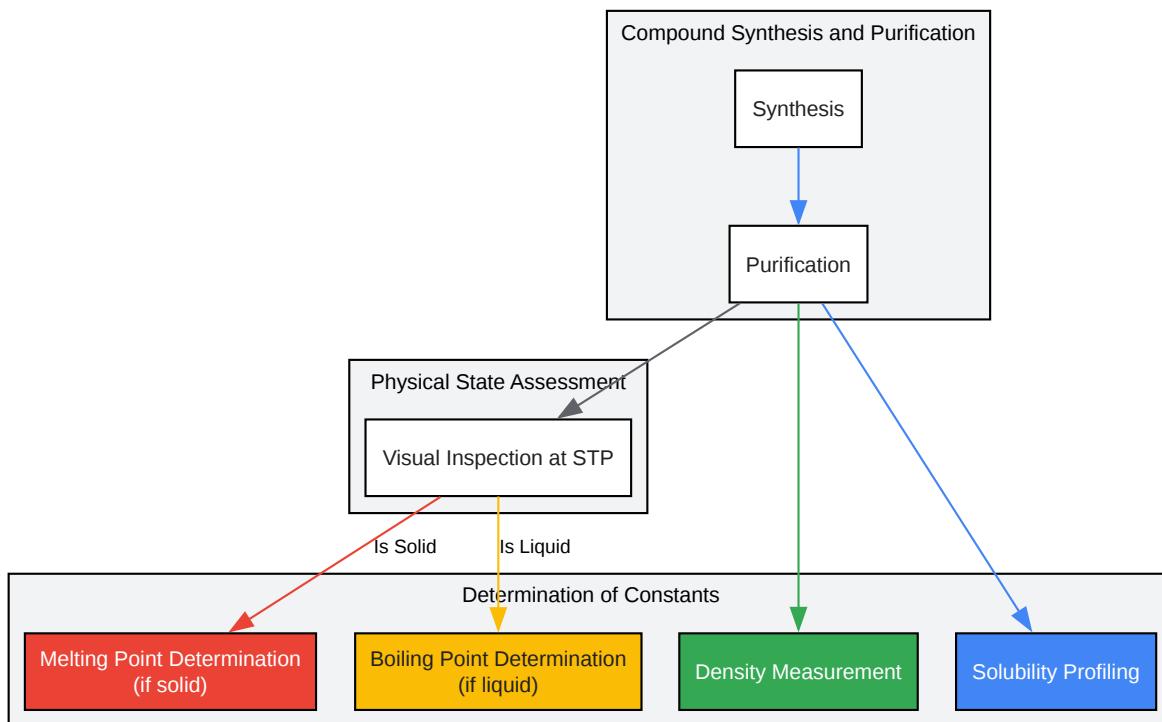
Density is the mass of a substance per unit volume. For a liquid, it is typically determined using a pycnometer or a digital density meter.

Methodology: Pycnometer Method

- Calibration: A clean, dry pycnometer of a known volume is weighed empty (m_1). It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and weighed again (m_2). The exact volume of the pycnometer can be calculated.
- Measurement: The pycnometer is emptied, dried, and filled with **4-Chloro-2-methylbutanoic acid** at the same temperature. It is then weighed (m_3).
- Calculation: The density (ρ) of the sample is calculated using the formula: $\rho_{\text{sample}} = (m_3 - m_1) / V_{\text{pycnometer}}$

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a carboxylic acid, solubility is typically tested in water and various organic solvents.


Methodology: Qualitative and Semi-Quantitative Analysis[6]

- Water Solubility: A small, measured amount of **4-Chloro-2-methylbutanoic acid** (e.g., 25 mg) is added to a test tube containing a measured volume of deionized water (e.g., 0.75 mL). The tube is agitated vigorously. Observation of whether the solid dissolves indicates its solubility. Carboxylic acids with fewer than five carbon atoms are generally water-soluble.[6] [7]
- Aqueous Base Solubility: Due to the acidic nature of the carboxyl group, the compound's solubility should be tested in a 5% aqueous solution of sodium bicarbonate (NaHCO_3) and a 5% aqueous solution of sodium hydroxide (NaOH). Effervescence (release of CO_2 gas) upon dissolution in NaHCO_3 is a strong indicator of a carboxylic acid.[7]
- Organic Solvent Solubility: The solubility is tested in a range of organic solvents with varying polarities (e.g., diethyl ether, ethanol, acetone, hexane) using a similar procedure to that for water.

Visualizations

Workflow for Physical Constant Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physical constants for a novel compound like **4-Chloro-2-methylbutanoic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-2-methylbutanoic acid | C5H9ClO2 | CID 18546973 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. byjus.com [byjus.com]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 4-Chloro-2-methylbutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12912489#physical-constants-of-4-chloro-2-methylbutanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com